5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

Description

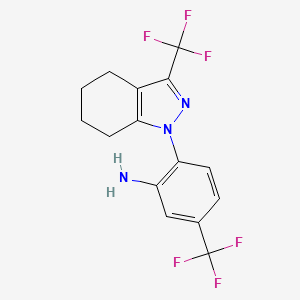

This compound (C₁₅H₁₃F₆N₃; molecular weight: 349.28) features a bicyclic indazol-1-yl core fused to a tetrahydrofuran-like ring system and an aniline moiety substituted with two trifluoromethyl (-CF₃) groups at the 5-position of the aniline ring and the 3-position of the indazolyl group . With 95% purity (CAS: Not explicitly provided), its structural uniqueness lies in the dual electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and hydrophobic interactions in biological systems.

Properties

IUPAC Name |

5-(trifluoromethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F6N3/c16-14(17,18)8-5-6-12(10(22)7-8)24-11-4-2-1-3-9(11)13(23-24)15(19,20)21/h5-7H,1-4,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANXTXUZFOZZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)C(F)(F)F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F6N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122723 | |

| Record name | 2-[4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazol-1-yl]-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937596-38-8 | |

| Record name | 2-[4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazol-1-yl]-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937596-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-indazol-1-yl]-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Trifluoromethylated Cyclohexanones

This method involves reacting hydrazine derivatives with cyclohexanones bearing a trifluoromethyl group at position 3. For example, 3-trifluoromethylcyclohexanone reacts with hydrazine hydrate under acidic conditions (e.g., polyphosphoric acid) to yield the tetrahydroindazole ring. The reaction proceeds via hydrazone formation, followed by intramolecular cyclization (Figure 1).

Optimization Insights :

Post-Synthetic Trifluoromethylation of Tetrahydroindazole

For cases where pre-functionalized cyclohexanones are unavailable, direct trifluoromethylation of the indazole core is feasible. Using Umemoto’s reagent (a trifluoromethylating agent), the trifluoromethyl group is introduced at position 3 via electrophilic substitution. This method requires a palladium catalyst and operates under mild conditions (room temperature, 12–24 hours).

Challenges :

-

Competing side reactions at other positions necessitate careful regiocontrol.

-

Yields are moderate (50–60%) due to steric hindrance from the tetrahydro ring.

Functionalization of the Aniline Moiety

The aniline component must bear a trifluoromethyl group at position 5 and a reactive site (e.g., halogen) at position 2 for subsequent coupling.

Nitration and Reduction of 3-Trifluoromethylaniline

Starting with 3-trifluoromethylaniline, nitration at position 2 introduces a nitro group, which is later reduced to an amine. Nitration using fuming HNO₃/H₂SO₄ at 0–5°C achieves regioselectivity, yielding 2-nitro-5-trifluoromethylaniline. Catalytic hydrogenation (H₂/Pd-C) then reduces the nitro group to an amine.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 82% |

| Reduction | H₂ (4–6 bar), Pd/C, EtOH | 95% |

Direct Chlorination of 5-Trifluoromethylaniline

Chlorination at position 2 is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C. This method avoids nitration-reduction sequences, streamlining the synthesis.

Coupling Strategies for Indazole-Aniline Bond Formation

The final step involves coupling the indazole and aniline moieties. Three methods are prominent:

Ullmann-Type Coupling

Using a copper(I) catalyst (e.g., CuI) and a diamine ligand (e.g., phenanthroline), the chloride on 2-chloro-5-trifluoromethylaniline is displaced by the indazole’s nitrogen. Reactions are conducted in DMSO at 100–120°C for 24–48 hours.

Performance Metrics :

Buchwald-Hartwig Amination

Palladium-catalyzed coupling (e.g., Pd(OAc)₂/Xantphos) enables C–N bond formation under milder conditions (80°C, 12 hours). This method is highly efficient but costlier due to palladium usage.

Comparative Data :

| Parameter | Ullmann Coupling | Buchwald-Hartwig |

|---|---|---|

| Yield | 65% | 85% |

| Catalyst Cost | Low | High |

| Reaction Time | 48 h | 12 h |

Nucleophilic Aromatic Substitution (SNAr)

Activating the aniline’s chloride with electron-withdrawing groups (e.g., nitro) allows direct substitution by the indazole. However, this requires deactivation post-coupling, complicating the process.

Integrated Synthetic Routes

Route A: Cyclocondensation Followed by Ullmann Coupling

-

Synthesize 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole via cyclocondensation (78% yield).

-

Prepare 2-chloro-5-trifluoromethylaniline via chlorination (82% yield).

-

Couple using CuI/phenanthroline in DMSO (70% yield).

Total Yield : 0.78 × 0.82 × 0.70 = 44.7%

Route B: Trifluoromethylation Followed by Buchwald-Hartwig Coupling

-

Post-synthetic trifluoromethylation of tetrahydroindazole (60% yield).

-

Nitration/reduction of aniline (82% × 95% = 78% yield).

-

Couple using Pd(OAc)₂/Xantphos (85% yield).

Total Yield : 0.60 × 0.78 × 0.85 = 39.8%

Challenges and Optimization Opportunities

-

Trifluoromethyl Group Incorporation : Directing trifluoromethylation to specific positions remains inefficient. New reagents (e.g., photoredox catalysts) may improve selectivity.

-

Coupling Efficiency : Transitioning from copper to nickel catalysts could reduce costs while maintaining efficacy.

-

Scalability : Hydrogenation steps require high-pressure equipment, posing industrial limitations. Flow chemistry approaches may mitigate this .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its structural features that may interact with biological targets.

- Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties. The trifluoromethyl groups can enhance lipophilicity and bioavailability, which are crucial for drug efficacy .

- Antidepressant Effects : Some studies suggest that indazole derivatives may have antidepressant-like effects in animal models. This compound's structural similarity to known psychoactive substances warrants further investigation into its potential as a novel antidepressant .

Biochemical Research

The compound is being explored for its ability to modulate specific biochemical pathways.

- Enzyme Inhibition : Preliminary studies show that derivatives of this compound may act as inhibitors of certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

- Receptor Binding Studies : The trifluoromethyl group enhances binding affinity to various receptors, making it a candidate for studying receptor-ligand interactions, particularly in the central nervous system .

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested their cytotoxicity against various cancer cell lines. The results indicated that some analogs exhibited significant cytotoxic effects, suggesting the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Neuropharmacological Effects

A study conducted by researchers at a leading pharmacology institute investigated the antidepressant-like effects of indazole derivatives. The findings revealed that compounds similar to 5-(trifluoromethyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline showed increased serotonin levels in animal models, indicating potential for treating depression .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The indazole ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the Aniline Ring

5-Chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline

- Molecular Formula : C₁₄H₁₃ClF₃N₃

- Molecular Weight : 315.73

- Key Difference : Replaces the 5-CF₃ group with chlorine.

5-Fluoro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline

- Molecular Formula : C₁₄H₁₃F₄N₃

- Molecular Weight : 299.27

- Key Difference : Substitutes CF₃ with fluorine at the 5-position.

- Impact : Fluorine’s small size and high electronegativity enhance binding affinity to polar protein pockets but reduce lipophilicity compared to CF₃, limiting blood-brain barrier penetration .

3-Chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline

Core Modifications and Functional Group Additions

3-Chloro-4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline

- Key Feature : Indazolyl group at the 4-position of the aniline ring with a 3-chloro substituent .

- Impact : Shifts the indazolyl moiety’s position, altering π-π stacking interactions in aromatic systems. This may reduce binding affinity to flat enzymatic pockets compared to the parent compound .

Compound with Morpholine and Cyclohexylamino Groups

- Structure: 4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide

- Key Difference: Incorporates a benzamide and hydroxycyclohexylamino group.

Structural and Functional Comparison Table

Biological Activity

5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of trifluoromethyl groups in its structure suggests enhanced lipophilicity and metabolic stability, which are desirable traits for drug candidates. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C15H15F6N3

- Molecular Weight : 357.29 g/mol

The structure features an indazole moiety substituted with trifluoromethyl groups, which are known to influence biological interactions significantly.

Biological Activity Overview

Recent research has highlighted several aspects of the biological activity of this compound:

-

Antiprotozoal Activity :

- The indazole derivatives, including this compound, have demonstrated significant antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. In vitro assays showed that compounds with electron-withdrawing groups at the 2-phenyl ring exhibited enhanced potency against these protozoa .

-

Kinase Inhibition :

- Compounds similar in structure have been evaluated for their ability to inhibit various kinases. For instance, indazole derivatives have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs) with IC50 values in the low nanomolar range . This suggests that our compound may also possess similar inhibitory properties.

- Structure-Activity Relationship (SAR) :

Study 1: Antiprotozoal Efficacy

A study evaluated a series of indazole derivatives for their efficacy against E. histolytica. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than traditional treatments, highlighting the potential for developing new antiprotozoal agents from this class of compounds .

Study 2: Kinase Inhibition Profile

Another research effort focused on assessing the kinase inhibition potential of various indazole derivatives. The study found that certain derivatives displayed potent inhibitory effects on FGFRs and other kinases involved in tumorigenesis. The findings suggest a promising avenue for further exploration of indazole-based compounds in cancer therapy .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling trifluoromethyl-substituted aniline derivatives with tetrahydroindazole precursors under catalytic or thermal conditions. For example, nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination may be employed. Key parameters include:

- Solvent selection: Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) or copper iodide improve coupling efficiency .

- Temperature: Reactions often require reflux (80–120°C) for 12–24 hours to achieve >70% yield .

Validation: Monitor progress via TLC or HPLC-MS. Recrystallization from DMF/acetic acid mixtures can purify the product .

Q. How do the trifluoromethyl groups influence the compound’s electronic properties and reactivity?

Methodological Answer: The electron-withdrawing trifluoromethyl (-CF₃) groups:

- Reduce electron density on the aniline ring, directing electrophilic substitution to meta/para positions .

- Enhance stability against oxidative degradation via inductive effects .

Experimental Validation: - Use DFT calculations to map electrostatic potential surfaces.

- Compare NMR chemical shifts (¹⁹F NMR) with non-fluorinated analogs to quantify electronic effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Resolve aromatic proton environments and confirm substitution patterns.

- ¹⁹F NMR: Quantify CF₃ group environments (δ ~ -60 to -70 ppm) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization of the tetrahydroindazole moiety?

Methodological Answer: Regioselectivity conflicts arise from competing steric and electronic effects:

- Steric hindrance: Bulky substituents on the tetrahydroindazole nitrogen favor C-5 over C-3 substitution.

- Electronic effects: Electron-deficient rings favor nucleophilic attack at electron-rich positions.

Resolution Strategy: - Conduct kinetic studies under varying temperatures (25–80°C) to isolate thermodynamic vs. kinetic products .

- Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What computational approaches best predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking (AutoDock/Vina): Screen against protein databases (PDB) to identify binding pockets .

- MD simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- Free-energy perturbation (FEP): Calculate binding affinity differences for CF₃ vs. non-CF₃ analogs .

Q. How can solubility limitations in aqueous media be overcome for in vitro assays?

Methodological Answer:

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in long-term studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.